molecular formula C12H12ClNO2 B13986192 6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester

6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester

Cat. No.: B13986192
M. Wt: 237.68 g/mol
InChI Key: RWFMTRRLFGTGBF-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole derivative . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenation using Cl2 in the presence of a catalyst like FeCl3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-1H-indole-3-carboxylic acid ethyl ester is unique due to the presence of the chloro and methyl groups, which enhance its chemical reactivity and biological activity. These substituents make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 6-chloro-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3

InChI Key

RWFMTRRLFGTGBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Cl)C

Origin of Product

United States

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